molecular formula C8H8F3NO3S B1419591 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid CAS No. 1197469-61-6

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B1419591
CAS No.: 1197469-61-6
M. Wt: 255.22 g/mol
InChI Key: HSKUOTMNACHDPJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: is a fluorinated organic compound with a complex structure that includes a trifluoromethyl group, a hydroxyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to start with a suitable precursor such as 4-methyl-1,3-thiazole and introduce the trifluoromethyl group through a series of reactions involving fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help achieve the desired product quality efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or esters.

  • Reduction: : Formation of trifluoromethylated alcohols or amines.

  • Substitution: : Formation of substituted thiazoles or other derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: : It can be used in the development of new materials with enhanced properties due to its fluorinated nature.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

  • 4,4,4-Trifluoro-3-hydroxybutanoic acid

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-4-3-16-6(12-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUOTMNACHDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 2
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 3
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 5
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 6
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid

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